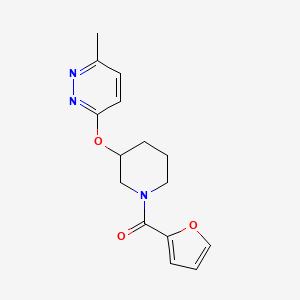

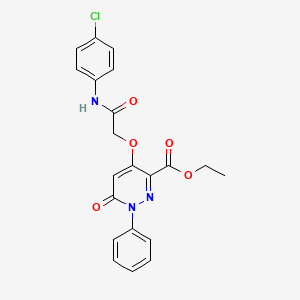

![molecular formula C19H25N3O B2919592 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 365554-63-8](/img/structure/B2919592.png)

2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis and Material Properties

A study by Kotteswaran, Senthil Pandian, and Ramasamy (2016) described the synthesis of a derivative of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide through condensation, revealing insights into its structure using NMR and FTIR spectroscopy. They analyzed the electronic properties using ultraviolet-visible absorption spectroscopy and examined its electrochemical properties through cyclic voltammetric analysis, suggesting its potential in electronic and optoelectronic applications Kotteswaran, S., Senthil Pandian, M., & Ramasamy, P. (2016).

Catalysis

Yong Wang et al. (2011) reported the use of a catalyst derived from a related compound for the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in the manufacture of polyamides. Their findings indicate high activity and selectivity of the catalyst in aqueous media, showcasing its utility in green chemistry and industrial applications Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M. (2011).

Pharmaceutical Research

Gordon et al. (2013) focused on the development of second-generation indole-based dynamin GTPase inhibitors, identifying derivatives of this compound as potent inhibitors. Their research has implications for understanding cellular endocytosis and could lead to new therapeutic strategies for diseases related to dynamin dysfunction Gordon, C., Venn-Brown, B., Robertson, M., Young, K., Chau, N., Mariana, A., Whiting, A., Chircop, M., Robinson, P., & McCluskey, A. (2013).

Synthetic Chemistry

Mohamed and El-Sayed (2019) explored the synthesis of novel indane-amide containing derivatives with antioxidant activity. They utilized a synthetic pathway involving 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide, highlighting the compound's versatility in creating biologically active molecules with potential applications in drug development Mohamed, K., & El-Sayed, E. H. (2019).

作用機序

Target of Action

It’s structurally similar to other phenyl-conjugated oligoene dyes , which are often used in dye-sensitized solar cells (DSSCs) and interact with photoanodes .

Mode of Action

The compound interacts with its targets through electron transfer processes . The reversibility of these processes can be determined through cyclic voltammetry . The compound’s cathodic and anodic redox potentials are used to determine its HOMO-LUMO values , which are key parameters in understanding its electronic properties and interactions with other molecules.

Biochemical Pathways

In the context of dsscs, the compound acts as a sensitizer, absorbing light and initiating electron transfer to the photoanode . This initiates a series of redox reactions that generate electrical current.

Pharmacokinetics

Its use in dsscs suggests that it has properties conducive to absorption of light and transfer of electrons .

Result of Action

In the context of DSSCs, the action of this compound results in the generation of electrical current . The efficiency of a DSSC made using this compound as a sensitizer was found to be 1.7% with a voltage of 0.67V and a current density of 4.6mA/m² .

Action Environment

Environmental factors such as light intensity and temperature can influence the compound’s action, efficacy, and stability. For instance, the cyclic voltammetry of the compound was taken at a temperature of 20°C . Changes in these conditions could potentially affect the compound’s performance in applications like DSSCs.

生化学分析

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

特性

IUPAC Name |

2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-14-6-4-5-7-18(14)21-19(23)16(13-20)12-15-8-10-17(11-9-15)22(2)3/h8-12,14,18H,4-7H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJQORVZLFBIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)

![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)

![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)